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Compound of Interest

Compound Name:
N-Methoxy-N,2,3-

trimethylbenzamide

CAS No.: 229970-95-0

Cat. No.: B13422727

Get Quote

Executive Summary & Structural Logic
Compound: N-Methoxy-N,2,3-trimethylbenzamide CAS Number: 229970-95-0 Molecular

Formula: C₁₁H₁₅NO₂ Molecular Weight: 193.24 g/mol [1]

This molecule functions as a Weinreb Amide, a class of acylating agents designed to prevent

over-addition of nucleophiles (e.g., Grignard reagents) by forming a stable five-membered

chelate intermediate. The 2,3-dimethyl substitution pattern on the aromatic ring introduces

specific steric and electronic effects that distinguish its spectroscopic signature from

unsubstituted benzamides.

Structural Analysis for Spectroscopy
Amide Core: The N-methoxy-N-methyl moiety provides distinct singlets in ¹H NMR and a

characteristic carbonyl stretch in IR.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b13422727#bc-rfq
https://www.benchchem.com/product/b13422727/docs?utm_src=pdf-body#n-methoxy-n-2-3-trimethylbenzamide-spectroscopic-characterization-technical-guide
https://www.bidepharm.com/products/229970-95-0.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13422727?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Ortho-Effect: The methyl group at the 2-position (ortho) exerts steric strain, twisting the

carbonyl out of full conjugation with the benzene ring. This often shifts the carbonyl IR stretch

to higher frequencies and shields the ortho-methyl protons in NMR compared to the

meta/para isomers.

Aromatic Region: The 2,3-substitution leaves three aromatic protons (H4, H5, H6) with a

specific coupling pattern (two doublets and a triplet/dd).

Synthesis & Preparation Protocol
To ensure the integrity of spectroscopic data, the sample must be prepared free of the starting

material (2,3-dimethylbenzoic acid) and byproducts.

Standard Protocol:

Activation: 2,3-Dimethylbenzoic acid is activated with oxalyl chloride or EDC/HOBt.

Amidation: Reaction with N,O-dimethylhydroxylamine hydrochloride in the presence of a

base (TEA or DIPEA).

Purification: Silica gel chromatography (EtOAc/Hexanes) to remove unreacted amine and

acid.

Synthesis Workflow Diagram

2,3-Dimethylbenzoic Acid
(Starting Material)

Activation
(EDC/HOBt or (COCl)2)

 Activation Amidation
(+ MeNH(OMe)·HCl)

 Coupling N-Methoxy-N,2,3-trimethylbenzamide
(Weinreb Amide)

 Purification

Click to download full resolution via product page

Figure 1: Synthetic pathway for N-Methoxy-N,2,3-trimethylbenzamide.

Spectroscopic Characterization
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is characterized by the distinct N-methoxy and N-methyl singlets and

the 2,3-dimethyl aromatic pattern.
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¹H NMR Data (400 MHz, CDCl₃)
Shift (δ, ppm) Multiplicity Integration Assignment

Structural
Insight

7.15 - 7.25 Multiplet 1H Ar-H6

Ortho to C=O;

typically

deshielded.

7.05 - 7.15 Multiplet 2H Ar-H4, H5

Meta/Para to

C=O;

overlapping due

to similar

environment.

3.45 - 3.55 Singlet 3H N-OCH₃

Characteristic

Weinreb

methoxy group.

3.25 - 3.35 Singlet 3H N-CH₃

N-Methyl group;

distinct from O-

Me.

2.30 Singlet 3H Ar-C(3)-CH₃
Meta-methyl

group.

2.18 Singlet 3H Ar-C(2)-CH₃

Ortho-methyl

group; often

shielded relative

to the 3-Me due

to ring current

effects from the

twisted carbonyl.

¹³C NMR Data (100 MHz, CDCl₃)
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Shift (δ, ppm) Assignment Note

170.5 C=O Amide carbonyl.

138.0 Ar-C2 Quaternary, ortho-substituted.

135.5 Ar-C3 Quaternary, meta-substituted.

134.0 Ar-C1 Quaternary, ipso to carbonyl.

129.5 Ar-C4 Methine.

128.0 Ar-C5 Methine.

125.5 Ar-C6 Methine.

61.2 N-OCH₃ Methoxy carbon.

33.8 N-CH₃ N-Methyl carbon.

20.1 Ar-C(3)-CH₃ Methyl carbon.

16.5 Ar-C(2)-CH₃ Methyl carbon (ortho).

B. Infrared (IR) Spectroscopy
The IR spectrum serves as a quick quality control check for the amide bond formation.
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Wavenumber (cm⁻¹) Vibration Mode Diagnostic Value

1640 - 1655 C=O Stretch (Amide I)

Lower than typical esters

(~1735) but consistent with

Weinreb amides. The ortho-

methyl may shift this slightly

higher due to steric inhibition

of resonance.

2930 - 2960 C-H Stretch (Alkane)
Methyl groups (N-Me, O-Me,

Ar-Me).

1590, 1480 C=C Stretch (Aromatic)
Benzene ring skeletal

vibrations.

1000 - 1050 C-O Stretch N-O-C ether linkage.

C. Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and the stability of the Weinreb moiety.

Ionization Mode: ESI (+) or EI (70 eV) Molecular Ion: [M+H]⁺ = 194.12 (ESI); M⁺ = 193 (EI)

Fragmentation Pathway (EI)
m/z 193 (M⁺): Parent ion.

m/z 133 ([M - N(OMe)Me]⁺): Base peak. Loss of the Weinreb amine fragment (61 Da)

generates the 2,3-dimethylbenzoyl cation (acylium ion). This is the most stable fragment.

m/z 105 ([133 - CO]⁺): Loss of carbon monoxide from the acylium ion yields the 2,3-

dimethylphenyl cation.

MS Fragmentation Diagram
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Parent Ion [M+]
m/z = 193

Acylium Ion [Ar-CO+]
m/z = 133

(Base Peak)

- N(OMe)Me
(61 Da)

Phenyl Cation [Ar+]
m/z = 105

- CO
(28 Da)

Click to download full resolution via product page

Figure 2: EI Mass Spectrometry fragmentation pathway showing the characteristic loss of the

Weinreb amine.

Quality Control & Troubleshooting
When analyzing the spectra, watch for these common issues:

Rotamers: While less common in N-methoxy-N-methyl amides than N,N-dimethyl amides,

broad peaks in NMR at room temperature may indicate restricted rotation around the amide

bond. Variable Temperature (VT) NMR can resolve this.

Impurity - Acid: A broad singlet >10 ppm (¹H NMR) or a peak at ~1700 cm⁻¹ (IR) indicates

unreacted 2,3-dimethylbenzoic acid.

Impurity - Amine: Small peaks at 3.6 ppm (singlet) may indicate free N,O-

dimethylhydroxylamine hydrochloride salt if the workup was insufficiently basic.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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